![molecular formula C8H15NO B2354213 7-Methyl-1-oxa-7-azaspiro[2.6]nonane CAS No. 2248283-71-6](/img/structure/B2354213.png)
7-Methyl-1-oxa-7-azaspiro[2.6]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-oxa-7-azaspiro[2.6]nonane is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it an interesting candidate for further study.
Mechanism Of Action
The mechanism of action of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane is not fully understood. However, it is believed that this molecule acts by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
7-Methyl-1-oxa-7-azaspiro[2.6]nonane has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as several strains of fungi. In addition, this molecule has been shown to have low toxicity, making it a potentially safe candidate for further study.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Methyl-1-oxa-7-azaspiro[2.6]nonane in lab experiments is its potent antimicrobial activity. This makes it a valuable tool for studying the mechanisms of bacterial and fungal growth, as well as for the development of new antibiotics. However, one of the limitations of using this molecule is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 7-Methyl-1-oxa-7-azaspiro[2.6]nonane. One area of interest is the development of new antibiotics based on this molecule. Another potential direction is the study of its mechanisms of action, which could lead to a better understanding of bacterial and fungal growth. Finally, further research could be conducted on the synthesis of this molecule, with the goal of developing more efficient and cost-effective methods.
Synthesis Methods
The synthesis of 7-Methyl-1-oxa-7-azaspiro[2.6]nonane can be achieved through several methods. One of the most commonly used methods is the reaction of 7-methyl-1,5,7-trioxa-6-azaspiro[2.5]octane with iodomethane in the presence of a base. This reaction leads to the formation of the desired compound in good yields.
Scientific Research Applications
7-Methyl-1-oxa-7-azaspiro[2.6]nonane has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this molecule is in the field of medicinal chemistry. It has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
7-methyl-1-oxa-7-azaspiro[2.6]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-3-8(4-6-9)7-10-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCABPHWIOUEIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(CC1)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-oxa-7-azaspiro[2.6]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

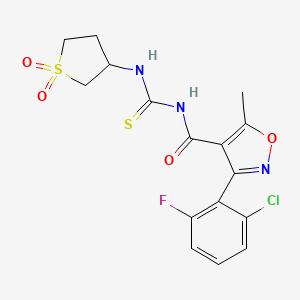
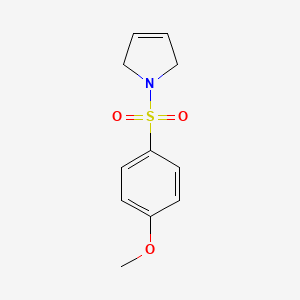
![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
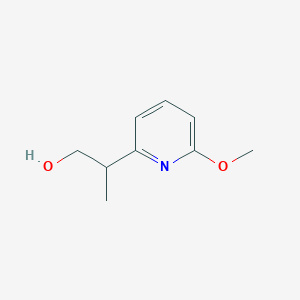
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
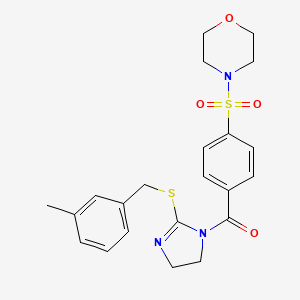

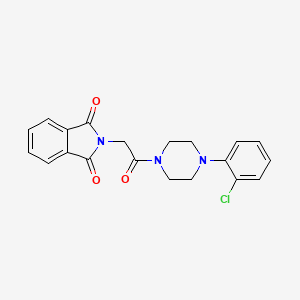
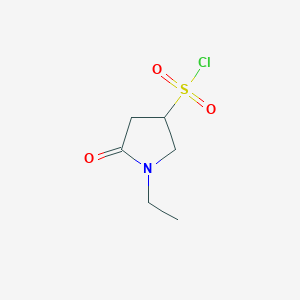
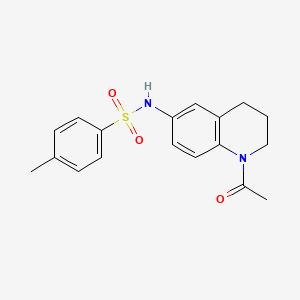
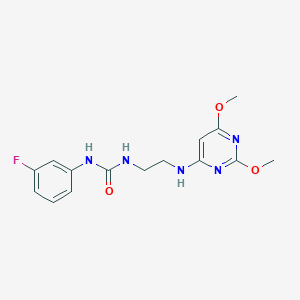
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)